1-(Benzylsulfanyl)-2-(chloromethyl)benzene
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Overview
Description
1-(Benzylsulfanyl)-2-(chloromethyl)benzene is an organic compound characterized by a benzene ring substituted with a benzylsulfanyl group and a chloromethyl group
Preparation Methods
The synthesis of 1-(Benzylsulfanyl)-2-(chloromethyl)benzene typically involves the reaction of benzyl mercaptan with 2-chloromethylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
1-(Benzylsulfanyl)-2-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzylsulfanyl)-2-(chloromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfanyl)-2-(chloromethyl)benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The benzylsulfanyl group can undergo redox reactions, influencing the redox state of the cellular environment and affecting various biochemical pathways.
Comparison with Similar Compounds
1-(Benzylsulfanyl)-2-(chloromethyl)benzene can be compared with other similar compounds, such as:
1-(Benzylsulfanyl)-2-methylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-(Benzylsulfanyl)-2-(bromomethyl)benzene: Contains a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and the types of reactions it undergoes.
1-(Benzylsulfanyl)-2-(hydroxymethyl)benzene: Contains a hydroxymethyl group, making it more hydrophilic and altering its chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-benzylsulfanyl-2-(chloromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMPWJXKRMTVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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